molecular formula C20H27N3O3 B11429791 Ethyl 6-(azepan-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(azepan-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11429791
M. Wt: 357.4 g/mol
InChI Key: YDRQQITZXUXHNR-UHFFFAOYSA-N
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Description

Ethyl 6-(azepan-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes an azepane ring, a phenyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(azepan-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base to form the tetrahydropyrimidine core. This intermediate is then reacted with benzaldehyde to introduce the phenyl group. Finally, the azepane ring is introduced through a nucleophilic substitution reaction with azepane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(azepan-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted azepane derivatives.

Mechanism of Action

The mechanism of action of Ethyl 6-(azepan-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Ethyl 6-(azepan-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 6-(piperidin-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-(morpholin-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

These compounds share a similar tetrahydropyrimidine core but differ in the nature of the ring attached to the methyl group. The azepane ring in this compound provides unique steric and electronic properties, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 6-(azepan-1-ylmethyl)-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H27N3O3/c1-2-26-19(24)17-16(14-23-12-8-3-4-9-13-23)21-20(25)22-18(17)15-10-6-5-7-11-15/h5-7,10-11,18H,2-4,8-9,12-14H2,1H3,(H2,21,22,25)

InChI Key

YDRQQITZXUXHNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCCCCC3

Origin of Product

United States

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